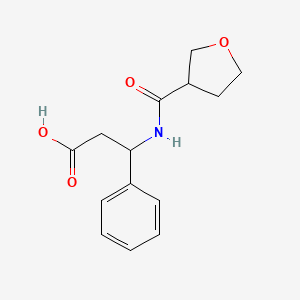![molecular formula C15H18N2O4 B7587434 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid, also known as MIAM, is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and Nrf2 pathway. This compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB pathway, which regulates inflammation and immune responses. This compound activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity. This compound is also relatively easy to purify and has low toxicity. However, this compound has some limitations, including its relatively low potency and selectivity compared to other compounds.
Direcciones Futuras
There are several future directions for the study of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammation. Another direction is to explore the neuroprotective effects of this compound in various neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to improve its potency and selectivity.
Métodos De Síntesis
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid is synthesized using a multistep process that involves the condensation of 2-methylindole-1-carboxylic acid with N-Boc-2-amino-3-hydroxybutanoic acid, followed by deprotection and coupling with N-hydroxysuccinimide (NHS) ester of 4-hydroxybenzoic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-8-11-4-2-3-5-13(11)17(10)9-14(19)16-12(6-7-18)15(20)21/h2-5,8,12,18H,6-7,9H2,1H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWRANSPDXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
